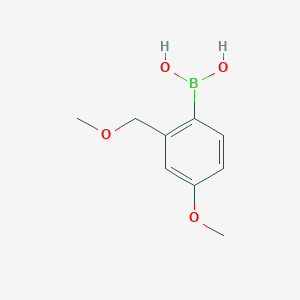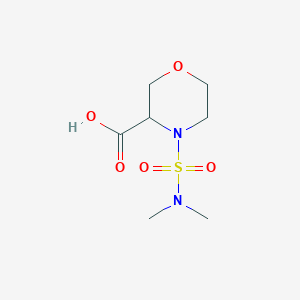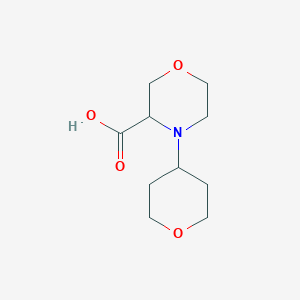![molecular formula C15H20N2O4 B1400190 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1353878-11-1](/img/structure/B1400190.png)
3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound characterized by its unique structural framework. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of the 3,4-dimethoxyphenyl group adds to its chemical diversity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of the compound “3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4Compounds with similar structures have been found to interact with dna .
Mode of Action
Related compounds have been shown to interact significantly with dna, causing an increase in melting temperature and considerable dna lengthening and viscosity increase . This suggests that the compound may intercalate into the DNA structure, disrupting its normal function.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the receptor-interacting protein kinase 1 (ripk1), which plays a key role in necroptosis, a form of programmed cell death .
Result of Action
Related compounds have been found to exhibit significant anti-necroptotic effects in u937 cell necroptosis models .
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . This inhibition is crucial for studying inflammatory diseases and developing potential therapeutic agents. Additionally, the compound’s interaction with DNA suggests its potential use in studying DNA-binding proteins and their regulatory mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in necroptosis . By inhibiting RIPK1, the compound can prevent the activation of necroptosis, thereby protecting cells from programmed lytic cell death. This property makes it a valuable tool for studying cell survival mechanisms and developing anti-inflammatory therapies. Furthermore, its interaction with DNA can affect gene expression, potentially leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of RIPK1 involves binding to the kinase domain, thereby blocking its activity and preventing the downstream signaling events that lead to necroptosis . Additionally, its ability to intercalate with DNA suggests a mechanism of action that involves altering the structure and function of DNA, which can impact gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for extended observation periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit RIPK1 and prevent necroptosis without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with RIPK1 suggests its involvement in pathways related to cell death and inflammation . Additionally, its potential to intercalate with DNA indicates a role in pathways that regulate gene expression and cellular responses to stress . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s ability to intercalate with DNA suggests that it can be transported to the nucleus, where it can exert its effects on gene expression . Additionally, its interaction with RIPK1 indicates that it can be distributed to cellular compartments involved in necroptosis signaling
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s ability to bind to DNA suggests that it localizes to the nucleus, where it can influence gene expression and cellular responses . Additionally, its interaction with RIPK1 indicates that it may also localize to the cytoplasm and other cellular compartments involved in necroptosis signaling . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of 3,4-dimethoxyphenylacetonitrile as a starting material. This compound undergoes a series of reactions, including decarboxylation, aldoxime formation, and dehydration, to yield the desired spirocyclic structure .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of phase-transfer catalysts and optimized reaction conditions to ensure efficient conversion and high product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical properties make it useful in developing new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups and specific biological activities.
3-(3,4-Dimethoxyphenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one: Another related compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.
Uniqueness
What sets 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one apart is its specific combination of functional groups and spirocyclic framework, which confer unique chemical reactivity and potential biological activity. Its ability to inhibit RIPK1 and modulate necroptosis highlights its therapeutic promise, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-19-12-4-3-11(9-13(12)20-2)17-10-15(21-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUPZHNAAXMRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178814 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 3-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-11-1 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 3-(3,4-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 3-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)








![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400123.png)


